molecular formula C8H9NO2 B1220185 N-Hydroxy-N-phenylacetamide CAS No. 1795-83-1

N-Hydroxy-N-phenylacetamide

Cat. No.: B1220185
CAS No.: 1795-83-1
M. Wt: 151.16 g/mol
InChI Key: GMJUGPZVHVVVCG-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Activity

N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory properties. A study conducted on adjuvant-induced arthritis in rats showed that this compound significantly reduced body weight loss and paw oedema volume. It also lowered serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent (Jawed et al., 2010).

Chemical Synthesis and Functionalization

N-phenylacetamide is used in novel chemical synthesis processes. For example, its use in the Ir(iii)-catalyzed direct C-H functionalization with α-diazo quinones to produce 2-hydroxy-2'-amino-1,2'-biaryl scaffolds highlights its role in creating complex chemical structures with high efficiency (Li et al., 2020).

Role in Drug Metabolism

Studies have explored the role of N-hydroxy-N-phenylacetamide derivatives in the metabolism of drugs like Flutamide, a prostate cancer treatment. Enzymes like arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) are involved in the hydrolysis of Flutamide, indicating the importance of these compounds in understanding drug metabolism and potential toxicity (Kobayashi et al., 2012).

Antimicrobial Properties

N-phenylacetamide analogues have been synthesized and tested for their antimicrobial activity. Some of these compounds showed superior in vitro activity against various fungal and bacterial strains compared to standard drugs, suggesting their potential in developing new antimicrobial agents (Jayadevappa et al., 2012).

Bioactive Compound Studies

Research has also focused on the biological activities of phenylacetamide derivatives, which exhibit a wide range of activities such as analgesic, anticonvulsant, and cytostatic effects. The relationship between their biological activity and their structural properties has been a subject of study, providing insights into how these compounds can be used in therapeutic applications (Vaštag et al., 2014).

Catalytic Synthesis Applications

The compound has been used in catalytic synthesis processes. For instance, a novel process for the catalytic synthesis of N-phenylacetamide by thiamine hydrochloride was developed, highlighting its role in green synthesis technology and its potential in chemical manufacturing (Feng, 2012).

Environmental Impact Studies

Its derivatives, like paracetamol (PCM; N-(4-hydroxyphenyl)acetamide), have been studied for their environmental impact, specifically their effects on aquatic organisms. For example, the impact of PCM on the freshwater bivalve Dreissena polymorpha was investigated, providing insights into the environmental and ecological implications of these compounds (Parolini et al., 2010).

Estrogen-Like Effects

2-Phenylacetamide isolated from Lepidium apetalum seeds has been studied for its estrogen-like effects, indicating its potential use in treating perimenopause syndrome and highlighting its significance in hormonal studies (Zeng et al., 2018).

Safety and Hazards

N-Hydroxy-N-phenylacetamide may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with eyes, skin, and clothing .

Future Directions

Future research on N-Hydroxy-N-phenylacetamide could focus on its potential applications in biofuels production and as a corrosion inhibitor for copper . Additionally, the design of new derivatives of this compound could enhance its efficacy and safety .

Mechanism of Action

Target of Action

N-Hydroxy-N-phenylacetamide (PAA) and its derivatives primarily target metal surfaces , particularly copper (Cu) . The compound’s role is to act as a corrosion inhibitor , protecting the metal surface from damage in aggressive environments .

Mode of Action

The mode of action of this compound involves the formation of a film or passive layer on the metal surface . This layer reduces direct contact between the copper surface and corrosive media . The compound’s effectiveness in combating metal corrosion is due to the high affinity of its polar groups with metal surfaces .

Biochemical Pathways

It’s known that the compound’s n-o containing functional groups play a significant role in the production of secondary metabolites . These groups are often found in secondary metabolites and provide access to versatile families of compounds containing the N-O motif .

Pharmacokinetics

The compound’s interaction with metal surfaces suggests that it may have unique adsorption properties .

Result of Action

The primary result of this compound’s action is the inhibition of corrosion on copper surfaces . By forming a protective layer, the compound prevents direct contact between the copper surface and corrosive media, thereby reducing the degree of corrosion .

Action Environment

The action of this compound is influenced by the environment in which it is applied. In aggressive environments containing chloride ions, sulfates, nitrates, and the like, copper can be damaged to varying degrees by corrosion . The presence of this compound can help protect the copper against such corrosion .

Properties

IUPAC Name

N-hydroxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUGPZVHVVVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901760
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-83-1
Record name N-Phenylglycolhydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z8ES4C82C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Hydroxy-N-phenylacetamide interact with laccase and impact the enzymatic hydrolysis of softwood?

A: this compound acts as a mediator for the enzyme laccase. [] Laccase oxidizes this compound, which then interacts with lignin within the softwood. This interaction leads to lignin modification and partial removal, making the cellulose within the wood more accessible to cellulase enzymes. Ultimately, this increased accessibility boosts the yield of sugars produced during enzymatic hydrolysis. []

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